molecular formula C16H17ClN4O2 B2388295 2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide CAS No. 1376241-81-4

2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide

Cat. No.: B2388295
CAS No.: 1376241-81-4
M. Wt: 332.79
InChI Key: BSWMQIWYZQMCDI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a chloro substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro substituent, and the attachment of the carboxamide group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-{[(methyl)carbamoyl]amino}phenyl)pyridine-3-carboxamide
  • 2-chloro-N-(2-{[(ethyl)carbamoyl]amino}phenyl)pyridine-3-carboxamide
  • 2-chloro-N-(2-{[(butyl)carbamoyl]amino}phenyl)pyridine-3-carboxamide

Uniqueness

2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-10(2)19-16(23)21-13-8-4-3-7-12(13)20-15(22)11-6-5-9-18-14(11)17/h3-10H,1-2H3,(H,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMQIWYZQMCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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